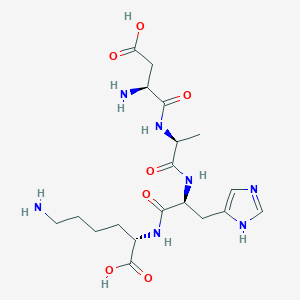

H-Asp-ala-his-lys-OH

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of peptides like "H-Asp-ala-his-lys-OH" typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), with the choice of method depending on the complexity of the peptide and the desired purity. Studies on similar linear tetrapeptides have investigated the influence of amino acid residues on the synthesis efficiency and yield, highlighting the importance of sequence on the reaction conditions and final product characteristics.

Molecular Structure Analysis

The molecular structure of peptides is commonly analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, research on linear tetrapeptides has provided insights into the 1H-nmr chemical shifts and spin–spin coupling constants of common amino acid residues, aiding in understanding the conformational preferences of peptides in solution (Bundi & Wüthrich, 1979).

Chemical Reactions and Properties

Peptides can undergo various chemical reactions, including amide bond formation, side-chain modifications, and backbone cyclization. The reactivity of a peptide like "this compound" can be influenced by the side chains of the amino acid residues, which may participate in reactions such as protonation/deprotonation, hydrogen bonding, and electrostatic interactions. Studies have explored the hydrogen abstraction reactions and conformational changes induced by radicals on amino acid residues, providing insights into the chemical stability and reactivity of peptides (Owen et al., 2012).

Physical Properties Analysis

The physical properties of peptides, including solubility, melting point, and crystallinity, are critical for their application in drug formulation and material science. The structure and composition of peptides determine their interaction with solvents and their phase behavior. Research into peptides' crystal structure and molecular conformation has shed light on their physical properties and how these properties can be tailored for specific applications (Ishida et al., 2009).

Chemical Properties Analysis

The chemical properties of peptides, such as acidity/basicity, hydrophobicity/hydrophilicity, and chemical stability, are essential for their biological activity and functionality. The amino acid composition and sequence dictate the peptide's overall charge, potential for hydrogen bonding, and susceptibility to enzymatic degradation. Studies have demonstrated the correlation between the hydrogen-bond structures and the stretching frequencies of carboxylic acids, aiding in understanding the chemical behavior of peptides containing Asp or Glu residues (Takei et al., 2008).

Wissenschaftliche Forschungsanwendungen

Antioxidative Eigenschaften

DAHK konnte die Bildung von Kupfer-induzierten reaktiven Sauerstoffspezies verhindern . Reaktive Sauerstoffspezies sind chemisch reaktive Moleküle, die Sauerstoff enthalten und erhebliche Schäden an Zellstrukturen verursachen können. Diese antioxidative Eigenschaft von DAHK ist ein entscheidender Forschungsbereich in der Lebensmittelwissenschaft, Pharmazie und Kosmetik .

Hemmung oxidativer DNA-Schäden

DAHK hemmt Cu (II)-induzierte oxidative DNA-Doppelstrangbrüche . Oxidative DNA-Schäden können zu Mutationen führen und wurden mit verschiedenen menschlichen Krankheiten in Verbindung gebracht, darunter Krebs und neurodegenerative Erkrankungen. Daher könnte die Fähigkeit von DAHK, solche Schäden zu hemmen, erhebliche therapeutische Auswirkungen haben .

Neuroprotektion

Das Tetrapeptid ist so effektiv wie HSA bei der Verhinderung von neuronalem Zelltod, der durch CuCl₂/Ascorbinsäure induziert wird . Dies deutet darauf hin, dass DAHK ein potenzieller Therapeutikum für Schlaganfall und andere Erkrankungen sein könnte, die mit neuronalem Zelltod verbunden sind .

Kosmetik und Anti-Aging

Peptide wie DAHK werden in Kosmetika wegen ihrer Anti-Aging-Wirkung eingesetzt . Sie wirken gegen intrinsische und extrinsische Hautalterung und verbessern die Gesundheit und das Erscheinungsbild der Haut .

Lebensmittelherstellung

Antioxidative Peptide wie DAHK haben breite Anwendungen in der Lebensmittelherstellung . Sie können verwendet werden, um den Nährwert von Lebensmitteln zu verbessern und ihre Haltbarkeit zu verlängern, indem Oxidation verhindert wird

Wirkmechanismus

Target of Action

The tetrapeptide H-Asp-Ala-His-Lys-OH, also known as DAHK, corresponds to the N-terminal sequence of human serum albumin . Its primary target is copper (II) ions (Cu (II)) . Copper ions play a crucial role in various biological processes, including oxidative stress and neuronal death .

Mode of Action

DAHK forms a tight binding site for Cu (II) ions . This interaction inhibits Cu (II)-induced oxidative DNA double strand breaks . By binding to Cu (II) ions, DAHK can prevent neuronal death induced by CuCl₂/ascorbic acid .

Biochemical Pathways

Given its interaction with cu (ii) ions and its role in preventing oxidative dna damage and neuronal death, it can be inferred that dahk may influence pathways related to oxidative stress and neuronal survival .

Pharmacokinetics

As a small-molecular-weight compound , it might have good bioavailability

Result of Action

The binding of DAHK to Cu (II) ions results in the inhibition of Cu (II)-induced oxidative DNA double strand breaks . This action of DAHK is as effective as human serum albumin (HSA) in preventing neuronal death induced by CuCl₂/ascorbic acid . Therefore, DAHK may serve as an effective, small-molecular-weight alternative to HSA as a therapeutic agent for stroke .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)/t10-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPHUOSLCCHHY-PYJNHQTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

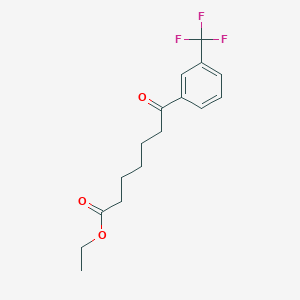

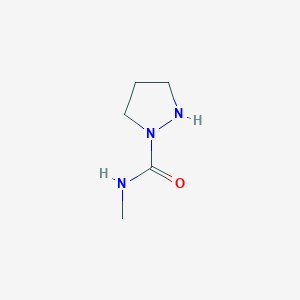

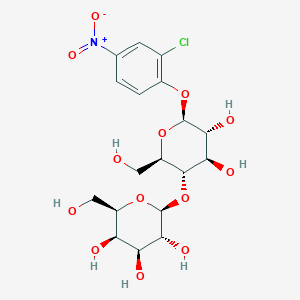

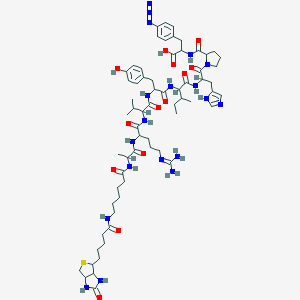

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

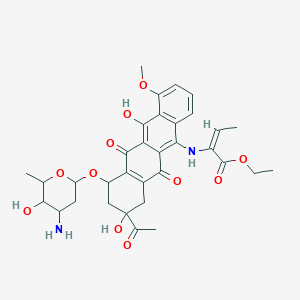

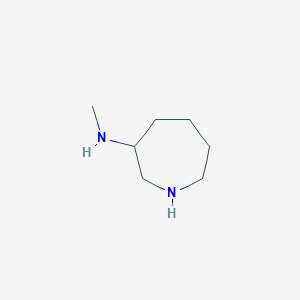

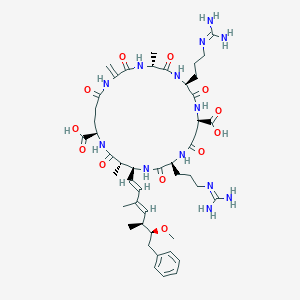

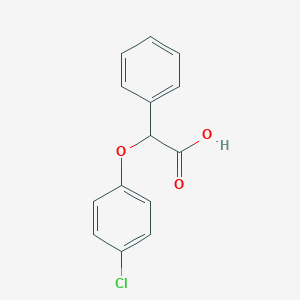

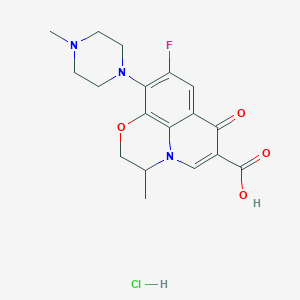

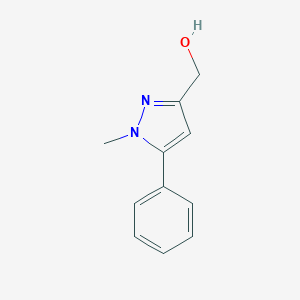

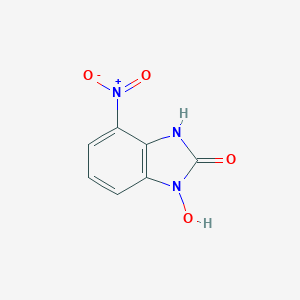

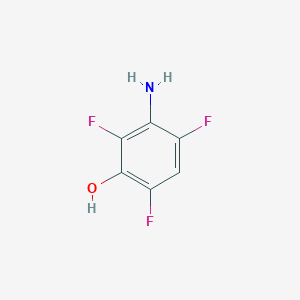

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.